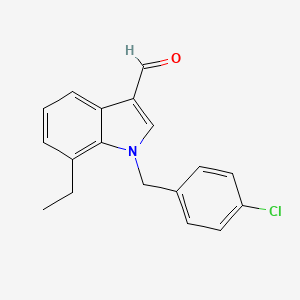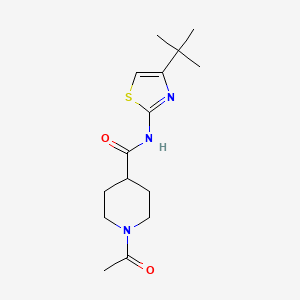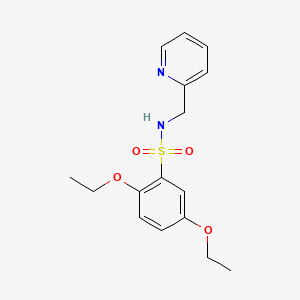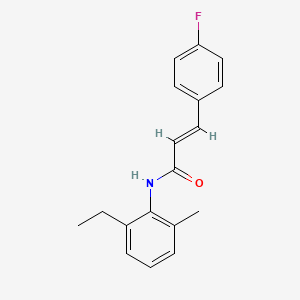
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CBL0137 and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CBL0137 is not fully understood. However, it has been found to interact with the FACT (facilitates chromatin transcription) complex, which is involved in DNA transcription and repair. CBL0137 has been found to inhibit the activity of FACT, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects
CBL0137 has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce the expression of heat shock proteins, which are involved in cellular stress response. CBL0137 has also been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and immune response. This compound has also been found to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBL0137 in lab experiments is its potential as a cancer therapy. This compound has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of using CBL0137 is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
For research on CBL0137 include investigating its potential as a cancer therapy, its mechanism of action, and improving its solubility.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves the reaction between 4-chlorobenzylamine and 3-ethylindole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically around 50-60%. The compound can be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CBL0137 has been found to have potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUVLWSKCDZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)


![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)




![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)